molecular formula C14H9ClFN3OS B2719263 N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851980-12-6

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Cat. No.: B2719263
CAS No.: 851980-12-6
M. Wt: 321.75
InChI Key: WNIMUYPJAPBAEA-UHFFFAOYSA-N
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Description

N'-(6-Chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a benzothiazole-based benzohydrazide derivative of significant interest in experimental pharmacology and drug discovery. This compound is part of a class of molecules known for their versatile biological activities. Recent scientific investigations highlight its core research value in the development of novel therapeutic agents. Studies on structurally analogous compounds have demonstrated potent anti-inflammatory and analgesic activities in pre-clinical models. In particular, such derivatives have shown efficacy in inhibiting carrageenan-induced rat paw edema, a standard model for anti-inflammatory testing, and exhibited significant analgesic effects in experimental pain models, with activity profiles comparable to some standard drugs . The mechanism of action is believed to involve specific interactions with enzymatic targets; molecular docking analyses suggest that closely related benzothiazole hydrazide derivatives bind strongly with high affinity to key receptors like Cyclooxygenase-2 (COX-2), which plays a central role in inflammation and pain . Furthermore, the benzothiazole scaffold is a privileged structure in medicinal chemistry, with documented potential in anticancer research, where similar compounds have shown activity against various human cancer cell lines, including lung, liver, and breast carcinomas . The presence of the 6-chloro and 4-fluoro substituents on the benzothiazole and benzohydrazide rings, respectively, is a critical structural feature that influences the molecule's electronic properties, binding affinity, and overall pharmacokinetic profile, making it a valuable candidate for structure-activity relationship (SAR) studies . This compound is supplied for non-clinical research applications, including biological screening, mechanistic studies, and as a building block for the synthesis of more complex chemical entities. It is strictly for laboratory use. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-9-3-6-11-12(7-9)21-14(17-11)19-18-13(20)8-1-4-10(16)5-2-8/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIMUYPJAPBAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-fluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anti-inflammatory and Analgesic Activities : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Antimicrobial Properties : Research indicates that N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide exhibits significant antibacterial and antifungal activities against various strains .

2. Biological Research

  • Mechanism of Action Studies : The compound serves as a valuable tool in biological studies to explore the mechanisms of action of benzothiazole derivatives and their interactions with biological targets. It may inhibit specific enzymes involved in metabolic pathways crucial for cell proliferation and survival .
  • Case Studies : In one study, derivatives similar to this compound were synthesized and evaluated for their antimicrobial activities, showing promising results against both Gram-positive and Gram-negative bacteria .

3. Industrial Applications

  • Material Development : The unique chemical properties of this compound make it suitable for use in the development of advanced materials and specialty chemicals. Its incorporation into new materials can enhance their functional properties .

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

a) Halogen Substituents
  • 6-Chloro vs. 6-Trifluoromethyl: Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)acetamides () replace chlorine with trifluoromethyl, enhancing lipophilicity and metabolic stability. Position Isomerism: Trifluoro-substituted N-(6-chloro-1,3-benzothiazol-2-yl) benzamides () demonstrate that substituent positioning (e.g., para vs. meta) on the benzamide ring significantly impacts antifungal activity, though specific data for the 4-fluoro analog are unavailable.
b) Amino vs. Hydrazide Linkages
  • 2-Amino-1,3-benzothiazoles (): Simplifying the structure by replacing the hydrazide with an amino group reduces molecular complexity but may diminish hydrogen-bonding capacity, critical for interactions with enzymes or receptors.

Hydrazide Modifications

a) 4-Fluorobenzohydrazide vs. 4-Methoxyacetophenone Hydrazones
  • The compound 1-(6-chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine () replaces the 4-fluorobenzoyl group with a 4-methoxyacetophenone-derived hydrazone.
b) Semicarbazone Derivatives
  • Benzothiazole-semicarbazones () feature a semicarbazone linker (-NHCONH-) instead of hydrazide (-NHNHCO-). This modification introduces additional hydrogen-bonding sites, which may enhance anticonvulsant efficacy, as seen in compounds showing 100% protection in MES assays .
a) Anticonvulsant Potential
  • Hydrazide and semicarbazone derivatives exhibit notable anticonvulsant activity.
b) Antifungal and Antimicrobial Activity
  • Trifluoro-substituted benzothiazole benzamides () were inactive against fungi, highlighting the challenge of optimizing substituents for this activity. In contrast, N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide () incorporates difluorobenzothiazole and carbohydrazide moieties, which may improve antimicrobial efficacy compared to mono-fluoro analogs .

Physicochemical and Optical Properties

  • The 4-fluorobenzohydrazide moiety in the target compound shares structural similarities with (E)-N’-(4-chlorobenzylidene)-4-fluorobenzohydrazide (), which exhibits strong third-order nonlinear optical (NLO) properties due to conjugated π-systems and electron-withdrawing groups. This suggests that the target compound may also display NLO activity, relevant for materials science applications .

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a compound belonging to the benzothiazole family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following molecular formula:

Property Value
Molecular FormulaC14H10ClFN4S
Molecular Weight320.77 g/mol
CAS Number862974-49-0

The structure includes a benzothiazole moiety that is known for its pharmacological significance.

The primary biological activity of this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition impacts the arachidonic acid pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.

Key Mechanisms:

  • Inhibition of COX Enzymes : The compound effectively inhibits both COX-1 and COX-2 enzymes.
  • Reduction in Inflammatory Mediators : By blocking these enzymes, it decreases the synthesis of inflammatory mediators such as prostaglandins.

Biological Activities

Research indicates that derivatives of benzothiazole, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Antitumor Activity : Shows potential in inhibiting cancer cell proliferation through various pathways.
  • Anti-inflammatory Effects : Reduces inflammation by inhibiting COX enzymes.
  • CNS Activities : Some derivatives have been linked to neuroprotective effects.

Anticancer Activity

A study on benzothiazole derivatives demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Studies

In vitro assays revealed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.

Data Table: Biological Activities Summary

Activity Type Effect Reference
AntimicrobialEffective against bacteria/fungi
AntitumorInduces apoptosis
Anti-inflammatoryInhibits COX enzymes
CNS effectsNeuroprotective potential

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepConditions from EvidenceYield Optimization Tips
Reflux Temperature100°C for 4–6 hours Use inert atmosphere (N₂/Ar) to prevent oxidation
SolventPyridine or methanol Pre-dry solvents to avoid hydrolysis
PurificationMethanol recrystallization Gradient cooling to enhance crystal purity

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:
A combination of IR, NMR, and mass spectrometry is critical:

  • IR Spectroscopy: Detect functional groups like C=O (amide I band at ~1620–1680 cm⁻¹) and C-Cl (690–750 cm⁻¹) .
  • ¹H/¹³C NMR: Confirm aromatic protons (δ 6.5–8.5 ppm) and coupling patterns. For example, the 4-fluorophenyl group shows a doublet (J = 8–9 Hz) due to para-F substitution .
  • Mass Spectrometry: Use FABMS or ESI-MS to verify the molecular ion peak (e.g., m/z 352.7 for C₁₃H₈ClFN₂OS) .

Q. Table 2: Key Spectroscopic Markers

TechniqueDiagnostic Peaks/SignalsFunctional Group Confirmation
IR1621 cm⁻¹ (C=N), 693 cm⁻¹ (C-Cl)Benzothiazole and amide linkages
¹H NMRδ 8.2–7.5 (aromatic H), δ 10.1 (NH)Amide proton and aromatic stacking

Advanced: How can computational modeling be integrated into the synthesis design to predict reaction pathways?

Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms can:

  • Predict Intermediate Stability: Calculate Gibbs free energy of intermediates to identify rate-limiting steps .
  • Optimize Reaction Conditions: Simulate solvent effects (e.g., pyridine’s role in stabilizing transition states) .
  • Validate Mechanistic Hypotheses: Compare computed IR/NMR spectra with experimental data to confirm intermediates .

Example Workflow:

Use Gaussian or ORCA for DFT calculations.

Employ transition state searches to model nucleophilic acyl substitution.

Validate via experimental kinetic studies (e.g., variable-temperature NMR).

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar benzothiazole derivatives?

Methodological Answer:
Discrepancies often arise from assay variability or impurity profiles . To address:

  • Standardize Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Characterize Purity: Employ HPLC (>98% purity) and elemental analysis to rule out confounding impurities .
  • SAR Studies: Systematically modify substituents (e.g., Cl vs. F at position 6) to isolate bioactive moieties .

Q. Table 3: Common Pitfalls in Bioactivity Studies

IssueResolution Strategy
Variable IC₅₀ valuesRepeat assays with triplicate runs
Off-target effectsUse siRNA knockdown controls

Advanced: How to design derivatives of this compound to explore structure-activity relationships (SAR)?

Methodological Answer:
Focus on functional group modifications :

  • Electron-Withdrawing Groups (EWGs): Introduce NO₂ or CF₃ at the benzothiazole 6-position to enhance electrophilicity .
  • Heterocyclic Replacements: Substitute benzothiazole with thiadiazole to alter π-stacking interactions .
  • Amide Linker Modifications: Replace hydrazide with sulfonamide for improved metabolic stability .

Synthetic Workflow:

Synthesize intermediates via Ullmann coupling or Suzuki-Miyaura reactions.

Screen derivatives against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays.

Basic: What are the common impurities encountered during synthesis, and how are they characterized and removed?

Methodological Answer:

  • Common Impurities:
    • Unreacted 6-chloro-1,3-benzothiazol-2-amine (detected via TLC, Rf = 0.5 in ethyl acetate/hexane) .
    • Hydrolyzed byproducts (e.g., free 4-fluorobenzoic acid, identified by IR C=O at ~1700 cm⁻¹) .
  • Removal Methods:
    • Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5).
    • Acid-base extraction to isolate neutral amide products from acidic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.